molecular formula C8H7F2NO2 B3053717 Benzaldehyde, 4-(difluoromethoxy)-, oxime CAS No. 556016-57-0

Benzaldehyde, 4-(difluoromethoxy)-, oxime

Cat. No. B3053717
CAS RN: 556016-57-0
M. Wt: 187.14 g/mol
InChI Key: LLQDRZBXFFRAKJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(difluoromethoxy)-, oxime is a chemical compound with the molecular formula C8H7F2NO2 . It is a p-difluoromethoxy substituted benzaldehyde . The compound has a molecular weight of 187.14 .


Physical And Chemical Properties Analysis

Benzaldehyde, 4-(difluoromethoxy)-, oxime is a white or colorless to light yellow powder to lump to clear liquid . It has a boiling point of 87 °C/3 mmHg and a flash point of 109 °C . The specific gravity at 20/20 is 1.31 and the refractive index is 1.50 . The maximum absorption wavelength in ethanol is 256 nm .

Scientific Research Applications

1. C–H Functionalization

Benzaldehyde O-tetrahydrofuran-2-yl oximes can be formed through C–H functionalization, catalyzed by transition metal triflates in the presence of water. This process involves the reaction of benzaldoximes with aqueous tetrahydrofuran (S. Shafi, 2015).

2. Oxidative Deoximation Reactions

Benzaldehyde O-alkyloximes derived from benzaldehydes have been studied for their phytotoxic activity. The introduction of fluorine or bromine atoms enhances this activity, and certain O-alkyloximes showed abscisic acid-like activity, inhibiting germination, root growth, and transpiration in plants (H. Yoshikawa & K. Doi, 1998).

3. Spectroscopic and Molecular Docking Studies

Conformational, spectroscopic, optical, physicochemical, and molecular docking studies have been conducted on oxime molecules like 4-methoxy-benzaldehyde oxime, revealing insights into their geometries, properties, and potential binding modes within DNA and protein structures (Y. Kaya, I. Kucuk & A. Kaya, 2018).

4. Thermal Hazards and Safety

Studies on the thermal hazards of benzaldehyde oxime, a crucial pharmaceutical and agrochemical intermediate, indicate its low initial decomposition temperature and potential for accidents if not properly temperature controlled during production and storage (Jiping Deng et al., 2017).

5. Synthesis of Oxime Esters

Research on the synthesis of oxime esters from 3-ethoxy-4-benzaldehyde oxime and their antifungal and antibacterial activities demonstrates the potential of these compounds in pharmaceutical applications (V. Ahluwalia et al., 2017).

Safety And Hazards

Benzaldehyde, 4-(difluoromethoxy)-, oxime may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes . If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-8(10)13-7-3-1-6(2-4-7)5-11-12/h1-5,8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQDRZBXFFRAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366190
Record name AGN-PC-0KBOO6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 4-(difluoromethoxy)-, oxime

CAS RN

556016-57-0
Record name AGN-PC-0KBOO6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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